Methyl 2-cyanonicotinate
Overview
Description
Methyl 2-cyanonicotinate is a heterocyclic organic compound that belongs to the class of nicotinate derivatives1. It has a CAS Number of 75358-89-3 and a molecular weight of 162.152. The IUPAC name for this compound is methyl 2-cyanonicotinate2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-cyanonicotinate. However, there are synthesis methods available for similar compounds such as Methyl 2-aminonicotinate3.Molecular Structure Analysis
The Inchi Code for Methyl 2-cyanonicotinate is 1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3
2. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving Methyl 2-cyanonicotinate. However, related compounds such as cyanoacetic acid have been studied in the context of high-performance ion chromatography4.Physical And Chemical Properties Analysis
Methyl 2-cyanonicotinate is a solid at room temperature2. It has a molecular weight of 162.152 and a density of 1.3±0.1 g/cm35. The boiling point is 318.0±27.0 °C at 760 mmHg5.Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application Summary : Thiophene-based analogs, which can be synthesized using Methyl 2-cyanonicotinate, have been studied by a growing number of scientists as a potential class of biologically active compounds .
- Methods of Application : These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Scientific Field: RNA Research
- Application Summary : 2′-O-Methylation is a highly abundant post-transcriptional RNA modification that plays important biological roles through mechanisms that are not entirely understood .
- Methods of Application : In this study, they showed that 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states .
- Results or Outcomes : The results suggest that 2′-O-Methylation could alter the biological activities of Nm-modified RNAs by modulating their secondary structural ensembles .
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Scientific Field: Industrial Chemistry
- Application Summary : Methyl, ethyl, and allyl cyanoacrylate are usually used as adhesives in techniques, and butyl, ethoxyethyl, and octyl cyanoacrylate are used for medical purposes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : Technical CAs based on the most widespread cyanoacrylate monomers are characterized by certain drawbacks: low thermal stability, water-resistance, impact strength, and peel strength .
Safety And Hazards
Methyl 2-cyanonicotinate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed2. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)2. Precautionary measures include avoiding inhalation, skin contact, and eye contact6.
Future Directions
As an organic compound, Methyl 2-cyanonicotinate could have potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. However, specific future directions or applications for this compound are not readily available in the literature.
Relevant Papers
There are several papers related to Methyl 2-cyanonicotinate and similar compounds. For instance, a paper titled “Ultrafast trace-level detection of methyl nicotinate biomarker using TiO2/SiNWs nanocomposite-based sensing platform” discusses the detection of a related compound, methyl nicotinate7. Another paper, “In Vitro Human Skin Absorption of Solvent-Deposited Solids: Niacinamide and Methyl Nicotinate”, explores the skin absorption of methyl nicotinate7. These papers could provide useful insights into the properties and potential applications of Methyl 2-cyanonicotinate.
properties
IUPAC Name |
methyl 2-cyanopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYBZGPGODWJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320768 | |
Record name | methyl 2-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanonicotinate | |
CAS RN |
75358-89-3 | |
Record name | 75358-89-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-cyanonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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